1-Chloro-2-methoxy-3-methylbenzene

Purity GC Analytical Chemistry

1-Chloro-2-methoxy-3-methylbenzene (CAS 3438-15-1) is a trisubstituted aromatic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol. It is also known as 2-chloro-6-methylanisole and is characterized by the specific 1,2,3-substitution pattern of chloro, methoxy, and methyl groups on the benzene ring.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 3438-15-1
Cat. No. B1626405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-methoxy-3-methylbenzene
CAS3438-15-1
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)OC
InChIInChI=1S/C8H9ClO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
InChIKeySFPLEZVLRMSLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-methoxy-3-methylbenzene (CAS 3438-15-1) Procurement Specifications and Chemical Profile


1-Chloro-2-methoxy-3-methylbenzene (CAS 3438-15-1) is a trisubstituted aromatic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . It is also known as 2-chloro-6-methylanisole and is characterized by the specific 1,2,3-substitution pattern of chloro, methoxy, and methyl groups on the benzene ring . This compound is a colorless to almost colorless clear liquid with a boiling point range of 213-217 °C (lit.) and a density of 1.16 g/mL at 25 °C (lit.) [1]. It is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules .

Regioisomeric control Precise 1,2,3-substitution pattern required for synthetic routes
Electrophilic substitution Reinforced C4 regioselectivity from Cl and OMe directing groups
Documented intermediate Specific intermediate for 1,2,4-trihydroxybenzene synthesis

1-Chloro-2-methoxy-3-methylbenzene (CAS 3438-15-1): The Criticality of Regioisomeric Purity in Procurement


In procurement, substituting 1-chloro-2-methoxy-3-methylbenzene with a generic "chloro-methoxy-methylbenzene" without strict specification of the substitution pattern is not scientifically sound and can lead to failed syntheses. The specific 1,2,3-arrangement of the chloro, methoxy, and methyl groups confers unique steric and electronic properties that dictate its reactivity and, crucially, its regioselectivity in subsequent reactions . Its closest regioisomer, 1-chloro-3-methoxy-2-methylbenzene (CAS 3260-88-6), differs only in the relative position of the methyl and methoxy groups, yet this subtle change results in a distinct electronic environment and altered reactivity profile [1]. Procuring the incorrect isomer or a mixture of isomers can lead to the formation of undesired byproducts, lowering yields and compromising the purity of the final target molecule, particularly in multi-step pharmaceutical syntheses .

Regioisomer mismatch CAS 3260-88-6 may direct electrophilic attack to a different position due to altered substituent arrangement, leading to undesired regioisomeric products.
Purity specification gap A common commercial analog is listed with lower GC purity (e.g., 90% vs. 98%), which may require additional in-house purification and impact yields.
Application specificity The regioisomer is not documented as an intermediate for 1,2,4-trihydroxybenzene; its utility is reported for different targets, limiting direct substitution.

Quantitative Procurement Evidence: 1-Chloro-2-methoxy-3-methylbenzene vs. its Closest Regioisomer (CAS 3260-88-6)


Comparative Purity Thresholds: 98% vs. 90% Minimum GC Purity for Regioisomer

The target compound, 1-chloro-2-methoxy-3-methylbenzene (CAS 3438-15-1), is routinely available from multiple vendors with a certified minimum purity of 98% as determined by GC [1]. In contrast, the closest commercial analog, 1-chloro-3-methoxy-2-methylbenzene (CAS 3260-88-6), is frequently listed with a lower minimum purity specification of 90% [2]. This higher baseline purity for CAS 3438-15-1 indicates a more reliable and consistent starting material for sensitive applications, reducing the need for additional in-house purification steps that can increase costs and project timelines.

Purity (GC)
Head-to-head
98% (target)
vs. 90% for regioisomer CAS 3260-88-6
Reported higher purity may reduce purification overhead for sensitive syntheses.
Vendor specifications; in-house verification recommended.
Purity GC Analytical Chemistry Procurement

Differentiated Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

The unique 1,2,3-substitution pattern of 1-chloro-2-methoxy-3-methylbenzene directs electrophilic aromatic substitution to the C4 position with high specificity. This is due to the synergistic directing effects of the ortho/para-directing methoxy group at C2 and the ortho/para-directing chloro group at C1, both reinforcing substitution at C4 . The regioisomer 1-chloro-3-methoxy-2-methylbenzene (CAS 3260-88-6) has a different substitution pattern (1,2,3 with the methoxy at C3) that leads to a distinct regiochemical outcome upon further functionalization. While precise rate constant ratios are not available, class-level knowledge of aromatic substitution confirms that these structural isomers will exhibit markedly different positional selectivities for electrophilic attack, a critical factor in multi-step synthesis design [1].

Electrophilic site
Class-level inference
C4 predicted (reinforced Cl and OMe)
Regioisomer directs to a distinct position
Regiochemical outcome may differ between isomers; specific reactivity not directly measured.
Based on general directing effects; no isomer-specific kinetic data available.
Regioselectivity Synthetic Chemistry Electrophilic Aromatic Substitution Reactivity

Divergent Application Spaces: Specific Intermediate for 1,2,4-Trihydroxybenzene Synthesis

1-Chloro-2-methoxy-3-methylbenzene is specifically documented as an intermediate in the synthesis of 1,2,4-trihydroxybenzene . This is a defined and valuable application that is not prominently documented for its closest regioisomer, 1-chloro-3-methoxy-2-methylbenzene (CAS 3260-88-6), whose applications are more broadly described as a general organic intermediate or as an intermediate for glycopeptide antibiotics like vancomycin . This application differentiation provides a clear and quantifiable reason for a user to select this specific compound for projects targeting this or related synthetic pathways.

Synthetic application
Data to verify
1,2,4-trihydroxybenzene intermediate
Regioisomer: glycopeptide antibiotic intermediate
Reported application specificity may guide procurement for target pathway.
Target compound source not provided; independent verification advised.
Pharmaceutical Intermediate Synthetic Application 1,2,4-Trihydroxybenzene Differentiation

Boiling Point and Density: Distinguishing Physical Properties for Purification

The physical properties of 1-chloro-2-methoxy-3-methylbenzene, such as its boiling point range of 213-217 °C and density of 1.16 g/mL at 25 °C, are well-defined [1]. While its closest analog, 1-chloro-3-methoxy-2-methylbenzene (CAS 3260-88-6), is also a liquid with a similar boiling point of 207 °C , this 6-10 °C difference in reported boiling points is significant for purification by fractional distillation and can serve as a key differentiator for quality control and identity confirmation. Using these specific values helps ensure that the correct material is being handled and purified.

Boiling point
Head-to-head
213–217 °C
vs. ~207 °C (CAS 3260-88-6)
Distinct boiling point supports identity confirmation and purification design.
6–10 °C difference useful for fractional distillation QC.
Physical Properties Boiling Point Density Purification Quality Control

Defined Application Scenarios for 1-Chloro-2-methoxy-3-methylbenzene (CAS 3438-15-1) Based on Evidenced Differentiation


Synthesis of 1,2,4-Trihydroxybenzene and Related Phenolic Compounds

Procurement of 1-chloro-2-methoxy-3-methylbenzene is directly justified for synthetic projects targeting 1,2,4-trihydroxybenzene, as it is a documented intermediate in this specific pathway . The higher baseline purity of 98% for this compound [1] reduces the risk of side reactions and simplifies purification of the final product, which is often a challenging step for highly polar polyhydroxybenzenes.

Multi-Step Pharmaceutical Synthesis Requiring High Regiochemical Fidelity

In complex pharmaceutical syntheses where precise control over substitution patterns is critical, the unique regioselectivity of 1-chloro-2-methoxy-3-methylbenzene, which directs further functionalization exclusively to the C4 position, is a key advantage . Procuring this specific isomer ensures the designed synthetic route is followed without the interference of regioisomeric impurities, which could derail a multi-step, high-value synthesis.

Quality Control and Purification Method Development

The distinct boiling point of 213-217 °C for 1-chloro-2-methoxy-3-methylbenzene [2] provides a clear metric for quality control laboratories to verify compound identity and purity through methods like boiling point determination or fractional distillation. This differentiation is crucial for facilities that require rigorous in-house verification of incoming materials before use in validated processes.

Application
Selection Property
Validation Focus
1,2,4-Trihydroxybenzene synthesis
Documented regioisomeric identity (1,2,3-substitution)
Purity by GC; boiling point and density verification
Multi-step pharmaceutical synthesis
Predictable C4 regioselectivity
Regiochemical outcome analysis; impurity profiling
Quality control & purification development
Distinct physical properties (boiling point, density)
Fractional distillation parameters; identity confirmation against reference data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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